Cas no 2308465-68-9 ((3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid)

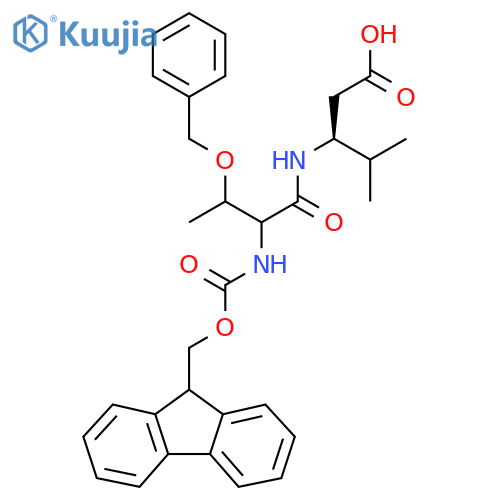

2308465-68-9 structure

商品名:(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid

(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid

- EN300-1579730

- 2308465-68-9

- (3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid

-

- インチ: 1S/C32H36N2O6/c1-20(2)28(17-29(35)36)33-31(37)30(21(3)39-18-22-11-5-4-6-12-22)34-32(38)40-19-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,20-21,27-28,30H,17-19H2,1-3H3,(H,33,37)(H,34,38)(H,35,36)/t21?,28-,30?/m0/s1

- InChIKey: HKJREENRSQGWOZ-YDZQEPRFSA-N

- ほほえんだ: O(C(NC(C(N[C@@H](CC(=O)O)C(C)C)=O)C(C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 544.25733687g/mol

- どういたいしつりょう: 544.25733687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 40

- 回転可能化学結合数: 13

- 複雑さ: 821

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.1

- トポロジー分子極性表面積: 114Ų

(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1579730-5.0g |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1579730-0.1g |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1579730-250mg |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1579730-2.5g |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1579730-100mg |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1579730-0.5g |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1579730-10.0g |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1579730-0.25g |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1579730-10000mg |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1579730-50mg |

(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |

2308465-68-9 | 50mg |

$2829.0 | 2023-09-24 |

(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

2308465-68-9 ((3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬